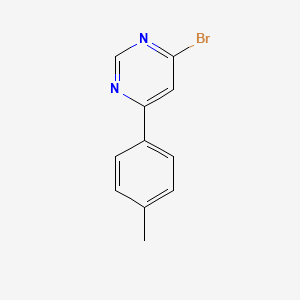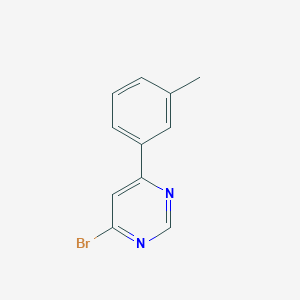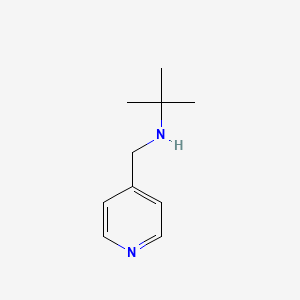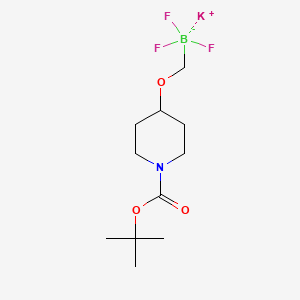
Potassium (1-boc-4-piperidinyloxy)methyltrifluoroborate
Descripción general
Descripción
Potassium (1-boc-4-piperidinyloxy)methyltrifluoroborate is a chemical compound with the CAS Number: 1823136-59-9 . It has a molecular weight of 335.22 . The IUPAC name for this compound is potassium ({[1-(tert-butoxycarbonyl)-4-piperidinyl]methoxy}methyl)(trifluoro)borate (1-) .
Molecular Structure Analysis
The InChI code for Potassium (1-boc-4-piperidinyloxy)methyltrifluoroborate is1S/C12H22BF3NO3.K/c1-12(2,3)20-11(18)17-6-4-10(5-7-17)8-19-9-13(14,15)16;/h10H,4-9H2,1-3H3;/q-1;+1 . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
The compound has a molecular weight of 335.22 . It’s recommended to be stored in a freezer .Aplicaciones Científicas De Investigación
Synthesis and Cross-Coupling Reactions
Potassium Boc-protected aminomethyltrifluoroborate has been effectively synthesized through a one-pot process and used in Suzuki-Miyaura cross-coupling reactions with aryl and hetaryl chlorides, yielding good to excellent outcomes (Molander & Shin, 2011). This compound serves as a primary aminomethyl equivalent, highlighting its utility in the formation of complex molecules.
Analytical Characterization
Comprehensive NMR spectral data for potassium organotrifluoroborates, including the compound of interest, provide valuable reference for researchers. These data facilitate the structural elucidation and understanding of reaction mechanisms involving these compounds (Oliveira et al., 2009).
Diverse Chemical Building Blocks
The copper-catalyzed borylation of organic halides with bis(pinacolato)diboron followed by reaction with potassium organotrifluoroborates produces a variety of boron-containing building blocks. These include substructures like piperidine, pyrrole, and tetrahydropyran, illustrating the compound's versatility in synthesizing functionally diverse molecules (Presset et al., 2013).
Catalytic Applications
Potassium Boc-protected secondary aminomethyltrifluoroborates have been synthesized and utilized in Suzuki-Miyaura cross-coupling reactions, providing an effective route to secondary aminomethyl substructures. This highlights the role of potassium (1-boc-4-piperidinyloxy)methyltrifluoroborate in facilitating the synthesis of complex organic molecules with precise functional group placement (Molander & Shin, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxymethyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BF3NO3.K/c1-11(2,3)19-10(17)16-6-4-9(5-7-16)18-8-12(13,14)15;/h9H,4-8H2,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRQMPLRTDEQAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BF3KNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (1-boc-4-piperidinyloxy)methyltrifluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



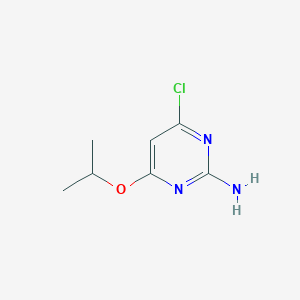


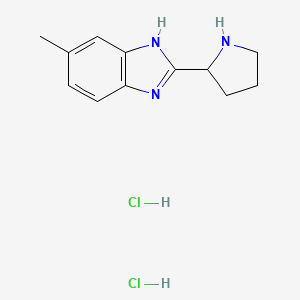
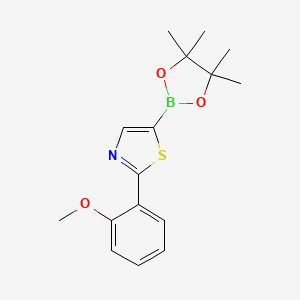

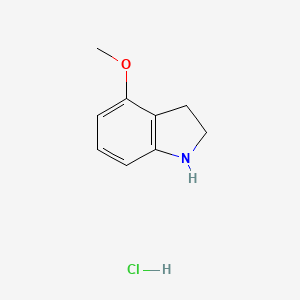

![N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1463136.png)
![[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B1463137.png)
